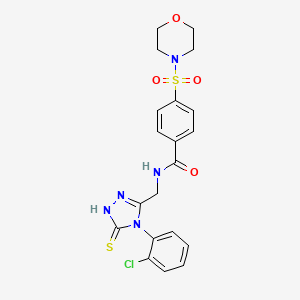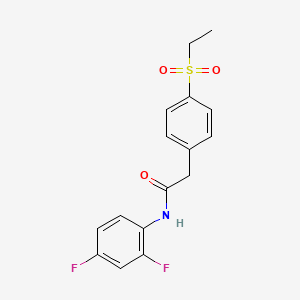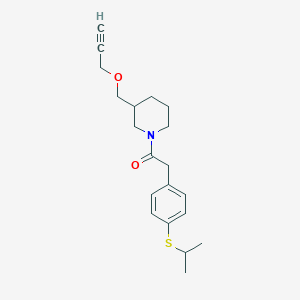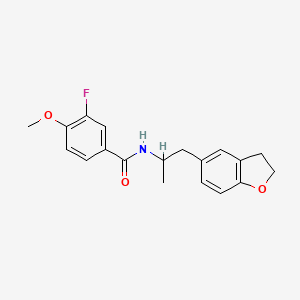![molecular formula C9H13N3O2S B2365992 Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate CAS No. 865659-41-2](/img/structure/B2365992.png)
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate” is a chemical compound that contains a thiazole ring. Thiazole is a versatile moiety that contributes to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The exact molecular structure of this specific compound is not provided in the resources I have.Chemical Reactions Analysis
The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Specific chemical reactions involving “this compound” are not detailed in the resources I have.Wissenschaftliche Forschungsanwendungen
1. Cardiotonic Activity
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate derivatives have been synthesized and studied for their cardiotonic activity. In particular, pyrimidine derivatives were synthesized and tested for positive inotropic effects in guinea pig atria. The studies highlighted the significance of certain compounds in this class, showcasing their potential in heart-related therapeutic applications (Dorigo et al., 1996).
2. Oral Absorption Enhancement
A study focused on enhancing the oral bioavailability of cefotiam (CTM) by creating 1-acyloxyethyl esters demonstrated significant improvement in oral absorption compared to other ester forms. This work highlighted the potential of such derivatives in improving drug delivery and efficacy (Yoshimura et al., 1986).
3. Antiulcer Properties
Research into the pharmacological properties of certain derivatives of this compound uncovered potent antiulcer properties. These derivatives were found to inhibit H+/K(+)-ATPase, offering mucosal protection and showcasing their potential as effective antiulcer agents (Terashima et al., 1995).
4. Antitumour Activity
Compounds within this class have shown promising results in antitumour activity. A homologous series of benzonaphthyridine anti-cancer agents, including derivatives of this compound, demonstrated significant divergence between tumour and plasma pharmacokinetics, indicating potential in cancer treatment (Lukka et al., 2012).
Wirkmechanismus
Target of Action
Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for treating various disorders .
Mode of Action
Indole derivatives, to which this compound belongs, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in various biological activities, suggesting that they affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a range of molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
They have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Cellular Effects
Thiazole derivatives have been reported to show significant antibacterial and antifungal potential .
Molecular Mechanism
Thiazole derivatives have been reported to interact with various enzymes and proteins, potentially influencing their activity .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate involves the reaction of ethyl 2-amino-1,3-thiazole-5-carboxylate with dimethylformamide dimethyl acetal followed by treatment with sulfuric acid and then with sodium nitrite. The resulting diazonium salt is then reacted with dimethylamine to yield the final product.", "Starting Materials": [ "Ethyl 2-amino-1,3-thiazole-5-carboxylate", "Dimethylformamide dimethyl acetal", "Sulfuric acid", "Sodium nitrite", "Dimethylamine" ], "Reaction": [ "Step 1: Ethyl 2-amino-1,3-thiazole-5-carboxylate is reacted with dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate to yield the corresponding imine.", "Step 2: The imine is then treated with sulfuric acid to form the corresponding sulfonic acid.", "Step 3: Sodium nitrite is added to the sulfonic acid to form the corresponding diazonium salt.", "Step 4: The diazonium salt is then reacted with dimethylamine in the presence of a base such as sodium acetate to yield Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate." ] } | |
CAS-Nummer |
865659-41-2 |
Molekularformel |
C9H13N3O2S |
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
ethyl 2-(dimethylaminomethylideneamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2S/c1-4-14-8(13)7-5-10-9(15-7)11-6-12(2)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
TZFNNSZFCMQSGT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(S1)N=CN(C)C |
Kanonische SMILES |
CCOC(=O)C1=CN=C(S1)N=CN(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2365912.png)

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365914.png)

![(E)-3-(2-chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2365919.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2365922.png)

![4-acetyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2365929.png)


